乙酸2-(2,4,5-三氟苯基)乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

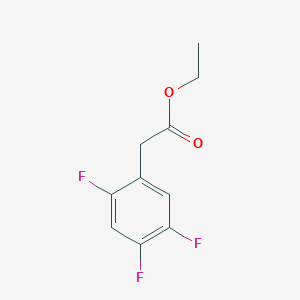

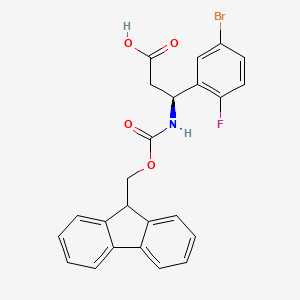

Ethyl 2-(2,4,5-trifluorophenyl)acetate is a chemical compound with the molecular formula C10H9F3O2 . It has a molecular weight of 218.18 . It is a pale-yellow to yellow-brown liquid .

Synthesis Analysis

The synthesis of Ethyl 2-(2,4,5-trifluorophenyl)acetate can be achieved through a reaction involving 2,4,5-trifluorophenyl acetic acid in ethanol with a catalytic amount of H2SO4 at 0 °C followed by reflux for about 4 hours . Another method involves the use of NaOtBu and CuCl in a reaction with diethyl malonate and 1-bromo-2,4,5-trifluorobenzene .Molecular Structure Analysis

The molecular structure of Ethyl 2-(2,4,5-trifluorophenyl)acetate consists of a trifluorophenyl group attached to an acetate group via a two-carbon chain . The trifluorophenyl group contains a phenyl ring with three fluorine atoms attached at the 2, 4, and 5 positions .Chemical Reactions Analysis

Ethyl 2-(2,4,5-trifluorophenyl)acetate can participate in Suzuki–Miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions . It can also be used in the synthesis of 2,4,5-trifluorobenzohydrazide derivatives .Physical And Chemical Properties Analysis

Ethyl 2-(2,4,5-trifluorophenyl)acetate is a pale-yellow to yellow-brown liquid . It has a molecular weight of 218.18 and a molecular formula of C10H9F3O2 .科学研究应用

Pharmaceutical Intermediate for Diabetes Treatment

Ethyl 2-(2,4,5-trifluorophenyl)acetate is a valuable intermediate in the synthesis of pharmacologically active compounds, particularly those used in the treatment of diabetes. It is utilized in the preparation of inhibitors of the dipeptidyl peptidase-4 enzyme, which are effective in managing type 2 diabetes. One notable example is the drug Sitagliptin, marketed under the brand name Januvia .

Antibacterial Agent Synthesis

This compound serves as a precursor in the synthesis of N′-benzylidene-2-(2,4,5-trifluorophenyl)acetohydrazides, which have demonstrated significant antibacterial activity. These derivatives have been tested against various bacterial strains, including Streptococcus mutans and Staphylococcus aureus, showing promising results as potential antibacterial agents .

Biocatalysis in Chiral Drug Synthesis

In the field of green chemistry, Ethyl 2-(2,4,5-trifluorophenyl)acetate is used in biocatalytic processes to produce chiral drug intermediates. Biocatalysis offers high enantio-, chemo-, and regio-selectivities, making it an essential method for synthesizing intermediates for drugs like Sitagliptin .

Synthesis of Fluorinated Benzylideneacetohydrazides

The compound is instrumental in creating fluorinated benzylideneacetohydrazides, which are intermediates for numerous heterocyclic compounds. These compounds exhibit a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties .

Organic Synthesis Research

Ethyl 2-(2,4,5-trifluorophenyl)acetate is used in organic synthesis research to explore new reactions and pathways. Its role as an intermediate allows researchers to develop novel synthetic methods and study the mechanisms of chemical transformations .

作用机制

The mechanism of action of Ethyl 2-(2,4,5-trifluorophenyl)acetate in chemical reactions often involves its trifluorophenyl group. For example, in Suzuki–Miyaura coupling reactions, the trifluorophenyl group can participate in transmetalation, a process where it is transferred from boron to palladium .

安全和危害

Ethyl 2-(2,4,5-trifluorophenyl)acetate is classified as a hazardous substance. It is highly flammable and can cause serious eye irritation and drowsiness or dizziness . Safety precautions include avoiding breathing its mist or vapors, using it only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .

未来方向

Ethyl 2-(2,4,5-trifluorophenyl)acetate has diverse applications in scientific research. It has been used in the synthesis of sitagliptin intermediate, a drug used for the treatment of Type 2 diabetes . Its multifunctionality allows for its use in various fields, aiding in advancements and breakthroughs in the realm of science.

属性

IUPAC Name |

ethyl 2-(2,4,5-trifluorophenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-2-15-10(14)4-6-3-8(12)9(13)5-7(6)11/h3,5H,2,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCOSMGZZNULDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2,4,5-trifluorophenyl)acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,6-difluorophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2753671.png)

![2-{[3-(trifluoromethyl)benzyl]sulfanyl}-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2753678.png)

![3-(2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2753679.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methanesulfonylpropanamide](/img/structure/B2753680.png)

![N-(2,6-Dimethylphenyl)-2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2753684.png)

![N-(2,4-difluorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2753687.png)

![2-[1-(4-Fluorophenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2753688.png)

![2-[1,3-Dimethyl-7-(4-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid](/img/structure/B2753691.png)